Cas no 1807014-67-0 (Methyl 3-bromo-4-bromomethyl-2-cyanophenylacetate)

Methyl 3-bromo-4-bromomethyl-2-cyanophenylacetate Chemical and Physical Properties
Names and Identifiers
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- Methyl 3-bromo-4-bromomethyl-2-cyanophenylacetate
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- Inchi: 1S/C11H9Br2NO2/c1-16-10(15)4-7-2-3-8(5-12)11(13)9(7)6-14/h2-3H,4-5H2,1H3
- InChI Key: WVNPGLVDNIXBDB-UHFFFAOYSA-N
- SMILES: BrC1=C(CBr)C=CC(=C1C#N)CC(=O)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 300
- XLogP3: 2.7
- Topological Polar Surface Area: 50.1
Methyl 3-bromo-4-bromomethyl-2-cyanophenylacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013021511-1g |
Methyl 3-bromo-4-bromomethyl-2-cyanophenylacetate |
1807014-67-0 | 97% | 1g |
1,534.70 USD | 2021-06-24 |
Methyl 3-bromo-4-bromomethyl-2-cyanophenylacetate Related Literature
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David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
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Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
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Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
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Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666
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Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
Additional information on Methyl 3-bromo-4-bromomethyl-2-cyanophenylacetate
Methyl 3-bromo-4-bromomethyl-2-cyanophenylacetate (CAS No. 1807014-67-0): An Overview of Its Synthesis, Properties, and Applications
Methyl 3-bromo-4-bromomethyl-2-cyanophenylacetate (CAS No. 1807014-67-0) is a versatile organic compound with significant potential in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its unique structural features, which include a bromomethyl group, a bromo substituent, and a cyano group. These functionalities endow the compound with a range of chemical and physical properties that make it an attractive candidate for diverse applications.
The synthesis of Methyl 3-bromo-4-bromomethyl-2-cyanophenylacetate typically involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. One common synthetic route involves the bromination of a suitable starting material followed by the introduction of the cyano group and the esterification step. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly approaches, such as the use of transition-metal catalysts and microwave-assisted reactions.
In terms of its physical properties, Methyl 3-bromo-4-bromomethyl-2-cyanophenylacetate is a solid at room temperature with a melting point typically ranging from 50 to 60°C. The compound is moderately soluble in common organic solvents such as dichloromethane, ethyl acetate, and dimethyl sulfoxide (DMSO). Its solubility in water is limited due to the presence of hydrophobic substituents. The compound's stability under various conditions has been extensively studied, and it has been found to be stable under normal laboratory conditions but may degrade under strong acidic or basic environments.
The chemical reactivity of Methyl 3-bromo-4-bromomethyl-2-cyanophenylacetate is primarily influenced by its functional groups. The bromomethyl group can undergo nucleophilic substitution reactions, making it useful for the synthesis of more complex molecules. The cyano group can be converted into various functional groups through well-established chemical transformations, such as reduction to an amine or hydrolysis to a carboxylic acid. These properties make the compound a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.
In the pharmaceutical industry, Methyl 3-bromo-4-bromomethyl-2-cyanophenylacetate has shown promise as an intermediate in the development of novel drugs. Recent studies have explored its potential as a building block for compounds with therapeutic applications in areas such as cancer treatment and neurodegenerative diseases. For example, researchers have synthesized derivatives of this compound that exhibit potent antitumor activity by targeting specific cellular pathways involved in cancer progression.
Moreover, the unique electronic properties of Methyl 3-bromo-4-bromomethyl-2-cyanophenylacetate make it an interesting candidate for applications in materials science. Its ability to form stable complexes with metal ions has been exploited in the development of coordination polymers and metal-organic frameworks (MOFs). These materials have potential uses in gas storage, catalysis, and sensing applications due to their high surface area and tunable porosity.
In addition to its synthetic utility and potential applications, the environmental impact of Methyl 3-bromo-4-bromomethyl-2-cyanophenylacetate has also been studied. Research has shown that while the compound itself is not considered highly toxic or environmentally hazardous, proper handling and disposal practices should be followed to minimize any potential risks. Green chemistry principles are increasingly being applied to the synthesis and use of this compound to ensure sustainability and reduce environmental footprint.
The future prospects for Methyl 3-bromo-4-bromomethyl-2-cyanophenylacetate are promising. Ongoing research is focused on optimizing synthetic routes to improve yield and reduce costs, as well as exploring new applications in both pharmaceuticals and materials science. Collaborative efforts between academia and industry are driving innovation in this field, leading to the development of novel compounds with enhanced properties and broader utility.
In conclusion, Methyl 3-bromo-4-bromomethyl-2-cyanophenylacetate (CAS No. 1807014-67-0) is a multifaceted organic compound with significant potential across various scientific disciplines. Its unique combination of functional groups makes it a valuable intermediate in chemical synthesis and an attractive candidate for diverse applications. As research continues to advance, it is likely that new opportunities will emerge for this intriguing compound.
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